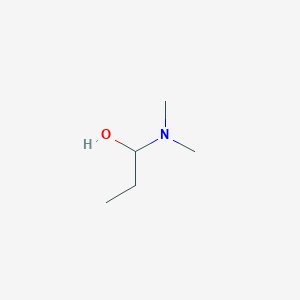

1-(Dimethylamino)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

13948-35-1 |

|---|---|

Molecular Formula |

C5H13NO |

Molecular Weight |

103.16 g/mol |

IUPAC Name |

1-(dimethylamino)propan-1-ol |

InChI |

InChI=1S/C5H13NO/c1-4-5(7)6(2)3/h5,7H,4H2,1-3H3 |

InChI Key |

SUZOCIFIGKCISE-UHFFFAOYSA-N |

SMILES |

CCC(N(C)C)O |

Canonical SMILES |

CCC(N(C)C)O |

Synonyms |

1-(Dimethylamino)-1-propanol |

Origin of Product |

United States |

Foundational & Exploratory

1-(Dimethylamino)propan-1-ol chemical structure and properties

An In-depth Technical Guide to (Dimethylamino)propanol Isomers: Structure, Properties, and Applications

A Note on Isomeric Specificity

This guide addresses the chemical structures, properties, and applications of two primary isomers of (dimethylamino)propanol: 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol . While the inquiry specified 1-(Dimethylamino)propan-1-ol, this constitutional isomer is significantly less common in scientific literature and commercial availability. The two isomers detailed herein are of greater relevance to researchers, scientists, and professionals in drug development.

Introduction to (Dimethylamino)propanol Isomers

The (dimethylamino)propanol family of compounds are amino alcohols that find utility as building blocks in organic synthesis and as precursors in the manufacturing of pharmaceuticals and other specialty chemicals. Their bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for a diverse range of chemical transformations.

-

1-(Dimethylamino)-2-propanol (also known as N,N-Dimethylisopropanolamine or Dimepranol) is a chiral molecule containing a secondary alcohol.[1][2]

-

3-(Dimethylamino)-1-propanol is a linear amino alcohol with a primary hydroxyl group.[3][4][5]

Chemical Structure and Identification

A clear understanding of the specific isomer is critical for experimental design and interpretation of results.

1-(Dimethylamino)-2-propanol

3-(Dimethylamino)-1-propanol

-

IUPAC Name: 3-(dimethylamino)propan-1-ol[4]

-

Synonyms: N,N-Dimethylpropanolamine, γ-(Dimethylamino)propanol[3][4][8]

-

SMILES: CN(C)CCCO[4]

Physicochemical Properties

The isomeric placement of the hydroxyl and dimethylamino groups imparts distinct physical and chemical properties.

| Property | 1-(Dimethylamino)-2-propanol | 3-(Dimethylamino)-1-propanol |

| Appearance | Clear to light yellow liquid | Clear colorless to yellow liquid |

| Boiling Point | 121-127 °C[2][9][10] | 163-164 °C[11] |

| Melting Point | -85 °C[9] | -35 °C[11] |

| Density | 0.837 - 0.85 g/cm³ at 20-25 °C[7][9][10] | 0.872 g/mL at 25 °C[11] |

| Flash Point | 26 °C[7][9] | 97 °F (36.1 °C)[11] |

| pH | 11 (100 g/L in H₂O at 20 °C)[9] | 11.3 (10 g/L in H₂O at 20 °C)[11] |

| Vapor Pressure | 8 mmHg (20 °C)[9][10] | 1.56 hPa at 20 °C[11] |

| Refractive Index | n20/D 1.419 (lit.)[10] | n20/D 1.436 (lit.)[11] |

| Water Solubility | Miscible[2] | Miscible[11] |

Synthesis and Manufacturing

The synthesis of these isomers typically involves the reaction of an amine with an appropriate epoxide or halo-alcohol.

Synthesis of 1-(Dimethylamino)-2-propanol

A common laboratory and industrial synthesis involves the ring-opening of propylene oxide with dimethylamine. This reaction is regioselective, with the nucleophilic attack of the amine occurring preferentially at the less sterically hindered carbon of the epoxide ring.

Synthesis of 3-(Dimethylamino)-1-propanol

The synthesis of 3-(Dimethylamino)-1-propanol can be achieved through various routes, including the reaction of 3-chloro-1-propanol with dimethylamine or the reductive amination of 3-hydroxypropionaldehyde with dimethylamine.

Representative Synthetic Protocol: 1-dimethylamino-3-methylamino-2-propanol hydrochloride

While not a direct synthesis of the topic compounds, the following protocol for a related amino alcohol illustrates the general principles of amine addition reactions.[12]

-

A solution of 16 ml of epichlorohydrin (0.2 mole) in 100 ml of methanol is cooled to 5°C in an ice bath.

-

22.6 g of a 40% dimethylamine solution (0.2 mole) is added dropwise with stirring.

-

The mixture is stirred for two hours at 5°C.

-

A chilled solution of 86 ml of a 40% methylamine solution (1 mole) is then added to the reaction mixture.

-

Stirring is continued in the ice bath for one hour, followed by stirring at room temperature overnight.

-

The solvents are evaporated, and the resulting oil is placed under vacuum at 75°C for 1.5 hours to yield the product.

Applications in Research and Development

Pharmaceutical Intermediates

Both isomers serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

-

1-(Dimethylamino)-2-propanol is used in the synthesis of various pharmaceuticals. It is also known as Dimepranol and is an active ingredient in some formulations like inosine pranobex.[2]

-

3-(Dimethylamino)-1-propanol is a versatile building block in the synthesis of pharmaceuticals.[13] A structurally related compound, 3-(dimethylamino)-1-(2-thienyl)-1-propanol, is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[14]

Organic Synthesis

The bifunctional nature of these molecules makes them useful in a variety of organic transformations. The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine can act as a base or a nucleophile.

Other Industrial Applications

These compounds and their derivatives are used in the production of polyurethanes, as corrosion inhibitors, and in water treatment applications.

Safety and Handling

Both 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazards: These compounds are flammable liquids and vapors.[7][15] They are harmful if swallowed and cause severe skin burns and eye damage.[7][15]

-

Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[9][16] Wear protective gloves, clothing, eye, and face protection.[7][9][16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][16] Store below +30°C.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[7][15][16] If inhaled, move to fresh air.[15][16] If swallowed, rinse mouth and do NOT induce vomiting.[15][16] Seek immediate medical attention in all cases of significant exposure.[15][16]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these compounds.

-

1-(Dimethylamino)-2-propanol: 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available in various databases.[6][17]

-

3-(Dimethylamino)-1-propanol: The NIST Chemistry WebBook provides mass spectrometry and IR spectral data.[3][8]

Conclusion

1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are valuable and versatile chemical intermediates. A thorough understanding of their distinct properties, synthesis, and handling requirements is paramount for their safe and effective use in research and industrial applications. The choice of isomer is dictated by the desired regiochemistry in subsequent synthetic steps, highlighting the importance of isomeric purity in drug development and other precision applications.

References

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link][3][8]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Dimethylamino)prop-1-en-2-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Dimepranol. Retrieved from [Link]

Sources

- 1. 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 3. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 4. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

- 6. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 9. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 10. 1-Dimethylamino-2-propanol = 99 108-16-7 [sigmaaldrich.com]

- 11. sfdchem.com [sfdchem.com]

- 12. prepchem.com [prepchem.com]

- 13. products.basf.com [products.basf.com]

- 14. evitachem.com [evitachem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]

Technical Monograph: 3-(Dimethylamino)-1-propanol (CAS 3179-63-3)

Strategic Utility in Pharmaceutical Synthesis & Process Safety [1]

Executive Summary

3-(Dimethylamino)-1-propanol (CAS 3179-63-3) is a bifunctional amino alcohol serving as a critical C3-linker in the synthesis of Central Nervous System (CNS) therapeutics. Characterized by a tertiary amine and a primary hydroxyl group, it acts as the direct precursor to 3-(dimethylamino)propyl chloride , a highly reactive alkylating agent used to introduce the dimethylaminopropyl pharmacophore found in phenothiazines (e.g., Chlorpromazine) and various antidepressants (e.g., Citalopram analogs, Duloxetine precursors).

This guide details the physicochemical profile, engineering controls for safe handling, and the specific synthetic transformation of this alcohol into its alkylating derivative—a "gateway" reaction in drug development.

Physicochemical & Safety Profile

Researchers must treat CAS 3179-63-3 as a Corrosive Flammable Liquid . Its dual nature—high basicity combined with volatility—demands strict containment strategies.

Table 1: Critical Constants

| Property | Value | Context for Process Design |

| Molecular Weight | 103.16 g/mol | Stoichiometric calculations. |

| Boiling Point | 163–164 °C | High boiling point requires vacuum distillation for purification. |

| Flash Point | 41 °C (105.8 °F) | Class 3 Flammable. Grounding/bonding required during transfer. |

| Density | 0.872 g/mL (25 °C) | Lighter than water; forms upper layer in aqueous extractions unless salted out. |

| pKa (Predicted) | ~15.0 (OH), ~9-10 (Amine) | Highly basic. Will scavenge protons; incompatible with strong acids/oxidizers. |

| GHS Hazards | H226, H314, H302 | Causes severe skin burns/eye damage. Harmful if swallowed.[2] |

Engineering Controls (The "SDS Plus")

Standard SDSs list hazards; this section defines control:

-

Ventilation: All transfers must occur in a certified fume hood (Face velocity > 100 fpm) due to amine vapors which can cause "blue haze" (glaucopsia) and respiratory irritation.

-

Static Control: Due to the 41 °C flash point, all vessels must be grounded. Use conductive hoses for transfers > 1 L.

-

Incompatibility: Segregate strictly from oxidizing agents (e.g., peroxides, nitrates) and acid chlorides (violent exotherm).

Synthetic Utility: The Pharmacophore Linker

The utility of 3-(Dimethylamino)-1-propanol lies in its ability to undergo derivatization at the hydroxyl group while the tertiary amine remains protected (protonated) or unreactive, allowing for the modular construction of drugs.

Core Transformations

-

Chlorination (The Gateway): Conversion to 3-dimethylaminopropyl chloride (via SOCl₂). This is the most commercially significant reaction, creating an electrophile for N-alkylation or C-alkylation.

-

Etherification: Coupling with aryl fluorides or phenols (via NaH/KOtBu) to form serotonin reuptake inhibitors (SSRIs).

-

Resolution: Enantioselective crystallization (e.g., with mandelic acid) for chiral drugs like Duloxetine.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of CAS 3179-63-3 into key pharmaceutical classes.

Figure 1: Divergent synthetic pathways utilizing 3-(Dimethylamino)-1-propanol as a C3-linker scaffold.

Experimental Protocol: Synthesis of the Alkyl Chloride

Context: The alcohol itself is rarely the final drug; it is the precursor to the alkyl chloride. The following protocol describes the conversion of 3-(Dimethylamino)-1-propanol to 3-(Dimethylamino)propyl chloride hydrochloride , a standard reagent for introducing the propyl-amine chain.

Safety Critical: This reaction generates SO₂ and HCl gases.[3] A caustic scrubber is mandatory .

Reagents

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Ethanol (for recrystallization)[7]

Step-by-Step Methodology

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a NaOH scrubber trap.

-

Charging: Charge the RBF with Thionyl Chloride (1.2 eq) and solvent (DCM). Cool the system to 0–5 °C using an ice/salt bath.

-

Expert Insight: Cooling is vital. The reaction is highly exothermic.[7] Failure to cool can result in rapid gas evolution and loss of containment.

-

-

Addition: Mix 3-(Dimethylamino)-1-propanol (1.0 eq) with an equal volume of solvent. Add this solution dropwise to the SOCl₂ over 60 minutes.

-

Observation: Vigorous evolution of SO₂ and HCl will occur.[7] Ensure the scrubber is bubbling steadily but not violently.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (approx. 40 °C for DCM) for 2–3 hours to drive the reaction to completion.

-

Endpoint: Cessation of gas evolution usually indicates completion.

-

-

Isolation:

-

Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotavap with acid-resistant pump).

-

The residue is a semi-solid or viscous oil.

-

-

Purification: Triturate or recrystallize the residue using hot absolute ethanol or an Ethanol/Ether mixture.

-

Result: White to off-white hygroscopic crystals of 3-dimethylaminopropyl chloride hydrochloride.

-

Process Safety Workflow

The following diagram details the safety logic for this specific protocol.

Figure 2: Critical process safety logic for the chlorination of 3-(Dimethylamino)-1-propanol.

References

-

PubChem. (n.d.). 3-(Dimethylamino)-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1950). beta-Dimethylaminoethyl Chloride Hydrochloride. (Analogous protocol for propyl derivative). Org. Synth. 1950, 30, 18. Retrieved from [Link]

-

Vertex AI Search. (2025).[8] Synthesis of Antidepressants using 3-(dimethylamino)-1-propanol. (Aggregated technical data). Retrieved from

Sources

- 1. 3-(Dimethylamino)-1-propanol | 3179-63-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

- 6. products.basf.com [products.basf.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

Introduction: The Versatile Role of Dimethylaminopropanols in Scientific Research

An In-depth Technical Guide to the Physical Properties of Dimethylaminopropanols for Research

Dimethylaminopropanols (DMAPs) are a class of amino alcohols that serve as crucial intermediates and building blocks across various scientific disciplines, including organic synthesis, pharmaceuticals, and materials science.[1][2] Their bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for a wide range of chemical transformations, making them valuable precursors for more complex molecules. This guide focuses on the two primary isomers, 1-(dimethylamino)propan-2-ol (1-DMAP-2) and 3-(dimethylamino)propan-1-ol (3-DMAP-1) , providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core physical properties.

A thorough grasp of these properties is not merely academic; it is fundamental to the practical application of these compounds in a laboratory setting. From designing reaction conditions and purification strategies to ensuring safe handling and storage, the data and protocols contained herein are intended to provide a self-validating framework for experimental success.

The Structural Basis for Physicochemical Behavior

The distinct physical properties of 1-DMAP-2 and 3-DMAP-1 arise directly from their isomeric structures. While both share the same molecular formula (C5H13NO), the relative positions of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups profoundly influence their intermolecular interactions.

-

1-(Dimethylamino)propan-2-ol (CAS: 108-16-7): Features a secondary alcohol at the C2 position. The proximity of the dimethylamino group to the chiral center can introduce steric hindrance, affecting how the molecule interacts with itself and other substances.

-

3-(Dimethylamino)propan-1-ol (CAS: 3179-63-3): Possesses a primary alcohol at the C1 position, with the dimethylamino group at the end of the three-carbon chain. This linear arrangement with a terminal hydroxyl group generally allows for more effective intermolecular hydrogen bonding.[3][4]

The ability of both isomers to act as hydrogen bond donors (via the -OH group) and acceptors (via the -OH and -N(CH3)2 groups) is a key determinant of their boiling points and solubility.[3][5] However, the efficiency of this hydrogen bonding differs, leading to the variations in physical properties detailed below.

Caption: Structural comparison of 1-DMAP-2 and 3-DMAP-1 isomers.

Core Physical and Chemical Properties: A Comparative Overview

The following table summarizes the essential physical properties of the two primary dimethylaminopropanol isomers, compiled from various safety data sheets and chemical suppliers. These values are critical for predicting chemical behavior, designing purification processes like distillation, and ensuring proper handling.

| Property | 1-(Dimethylamino)propan-2-ol | 3-(Dimethylamino)propan-1-ol |

| CAS Number | 108-16-7[6][7] | 3179-63-3[1][8] |

| Molecular Formula | C5H13NO | C5H13NO |

| Molecular Weight | 103.16 g/mol [6][9] | 103.16 g/mol [1][10] |

| Appearance | Clear colorless to yellow liquid[11][12] | Clear colorless to yellow liquid[2][3] |

| Boiling Point | 121-127 °C[6][13] | 163-164 °C[1][8][14] |

| Melting Point | -85 °C[13][15] | -35 °C[2][16][17] |

| Density (at 25°C) | 0.837 g/mL[6] | 0.872 g/mL[1][8][14] |

| Refractive Index (n20/D) | 1.418 - 1.421[6][11] | 1.436[1][8][14] |

| Vapor Pressure | 8 mmHg at 20 °C[6][13] | 1.56 hPa (1.17 mmHg) at 20 °C[1][2][16] |

| Flash Point | 26 °C (78.8 °F)[6][13] | 41 °C (105.8 °F)[8][14] |

| Water Solubility | Miscible[12] | Miscible[2][8] |

| pKa | 14.95 (Predicted)[12] | 9.3 (Basic pKa), 15.02 (Predicted)[2][8][10] |

Analysis of Property Differences:

-

Boiling Point: 3-DMAP-1 has a significantly higher boiling point than 1-DMAP-2. This is attributed to its primary alcohol structure, which allows for more effective intermolecular hydrogen bonding compared to the more sterically hindered secondary alcohol in 1-DMAP-2.[4][18]

-

Vapor Pressure: Consistent with its lower boiling point, 1-DMAP-2 is more volatile and exhibits a higher vapor pressure at the same temperature.

-

Flash Point: The lower flash point of 1-DMAP-2 indicates it is more flammable and its vapors can ignite at a lower temperature than 3-DMAP-1.[6][14]

-

Density: The slightly higher density of 3-DMAP-1 suggests a more compact packing of its molecules in the liquid state, likely due to stronger intermolecular forces.

Protocols for Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for verifying substance purity and for generating reliable data for process modeling. The following protocols describe standard methodologies.

Protocol 1: Determination of Boiling Point via Capillary Method

This method provides a reliable boiling point or boiling range for small quantities of liquid.

Causality and Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19] At this temperature, a rapid and continuous stream of bubbles will emerge from a submerged capillary tube. A slow, controlled heating rate is paramount to ensure thermal equilibrium between the liquid, the thermometer, and the oil bath, preventing overshooting and yielding an accurate reading.

Methodology:

-

Preparation: Place a few milliliters of the dimethylaminopropanol sample into a boiling tube.

-

Capillary Setup: Take a capillary tube sealed at one end and place it into the boiling tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the boiling tube to a thermometer, ensuring the sample is level with the thermometer's bulb.

-

Heating: Immerse the assembly in an oil bath. Begin heating the oil bath gently with a hot plate, stirring continuously to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Watch for the point at which a rapid and continuous stream of bubbles emerges from the capillary tip. This is the boiling point.

-

Recording: Record the temperature at which this vigorous bubbling begins. For purity assessment, a narrow boiling range (1-2 °C) is indicative of a pure compound.

Caption: Workflow for boiling point determination.

Protocol 2: Determination of Density via Pycnometer

The pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.

Causality and Principle: Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[20][21] This protocol relies on accurately measuring the mass of a precise, known volume of liquid defined by the pycnometer. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.[22] The pycnometer must be scrupulously cleaned and dried to ensure the initial mass measurement is only that of the glass and that no residual solvents affect the final mass.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).

-

Weigh Empty: Accurately weigh the empty, dry pycnometer using an analytical balance (m1).

-

Fill Sample: Fill the pycnometer with the dimethylaminopropanol sample, ensuring the liquid reaches the top of the capillary in the stopper to guarantee the volume is exact.[20] Work at a controlled temperature (e.g., 20°C or 25°C).[20][23]

-

Equilibrate & Weigh Filled: Allow the filled pycnometer to equilibrate in a water bath at the desired temperature. Carefully dry the outside of the pycnometer and weigh it again (m2).

-

Calculation: Calculate the mass of the liquid (m_liquid = m2 - m1).

-

Density Calculation: Divide the mass of the liquid by the known volume of the pycnometer (V_pyc) to obtain the density: ρ = (m2 - m1) / V_pyc .

-

Verification: For highest accuracy, calibrate the pycnometer's volume first using deionized water, for which the density at various temperatures is well-documented.

Caption: Workflow for density determination using a pycnometer.

Safety, Handling, and Storage: A Researcher's Obligation

Both 1-DMAP-2 and 3-DMAP-1 are hazardous chemicals that demand respectful and informed handling. Adherence to safety protocols is non-negotiable for protecting personnel and ensuring experimental integrity.

Primary Hazards:

-

Flammability: Both isomers are flammable liquids, with 1-DMAP-2 having a particularly low flash point.[6][12][14] Keep away from heat, sparks, open flames, and other ignition sources.[7][13][16][24] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][13]

-

Corrosivity: The compounds are corrosive and can cause severe skin burns and serious eye damage.[6][7][10][14][25][26]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle these chemicals within a certified chemical fume hood to avoid inhalation of vapors.[7][24]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][14][25]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13][16]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][13][24] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical help.[13]

Storage and Incompatibilities:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][13][24] Keep containers tightly closed to prevent moisture absorption and vapor leakage.[13][26]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][8][12][24]

Conclusion

1-(dimethylamino)propan-2-ol and 3-(dimethylamino)propan-1-ol are valuable chemical reagents whose utility is directly tied to their physical properties. The differences in their boiling points, densities, and flammability are direct consequences of their isomeric structures. For the researcher, this guide provides the foundational data and procedural knowledge required for the safe and effective use of these compounds. By understanding the causality behind their physicochemical behavior and employing validated experimental protocols, scientists can confidently integrate these versatile building blocks into their research and development workflows.

References

-

1-dimethylaminopropan-2-ol. Stenutz. [Link]

-

3-Dimethylamino-1-propanol - ChemBK. ChemBK. [Link]

-

China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Suzhou Senfeida Chemical Co., Ltd. [Link]

-

DENSITY MEASUREMENT EXPERIMENT. Unknown Source. [Link]

-

3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. PubChem - NIH. [Link]

-

Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. The Open University. [Link]

-

2: The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]

-

Determination of density of liquids and solids. ROQED. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

Density and Viscosity Correlations for Aqueous 3-Amino-1-propanol and Monoethanol Amine Mixtures. SciSpace. [Link]

-

(S)-(+)-1-Dimethylamino-2-propanol | C5H13NO. PubChem - NIH. [Link]

-

Experiment and model for the viscosity of carbonated 2-amino-2-methyl-1-propanol-monoethanolamine and 2-amino-2-methyl-1-propanol-diethanolamine aqueous solution. ResearchGate. [Link]

-

an introduction to amines. Chemguide. [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Unknown Source. [Link]

-

Basic Properties of Amines. Chemistry LibreTexts. [Link]

-

Volumetric and viscometric study on the interaction of amino acid (valine) with an aqueous solution of cationic surfactant, Cety. Unknown Source. [Link]

Sources

- 1. 3-Dimethylamino-1-propanol | 3179-63-3 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. embibe.com [embibe.com]

- 6. 1-二甲氨基-2-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Dimethylamino-1-propanol | 3179-63-3 | Benchchem [benchchem.com]

- 9. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Dimethylamino-2-propanol, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 1-Dimethylamino-2-propanol | 108-16-7 [chemicalbook.com]

- 13. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 14. 3-二甲氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 1-dimethylaminopropan-2-ol [stenutz.eu]

- 16. 3-Dimethylamino-1-propanol - Safety Data Sheet [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. batman.edu.tr [batman.edu.tr]

- 21. roqed.com [roqed.com]

- 22. open.edu [open.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. fishersci.com [fishersci.com]

- 25. echemi.com [echemi.com]

- 26. merckmillipore.com [merckmillipore.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Dimethylamino-1-propanol

[1]

Executive Summary & Chemical Identity[1][2]

3-dimethylamino-1-propanol (3-DMAP) is a bifunctional amino alcohol acting as a critical intermediate in the synthesis of pharmaceuticals (e.g., Rizatriptan) and a high-performance solvent in post-combustion CO₂ capture.[1] Its amphiphilic nature—comprising a hydrophilic hydroxyl group, a basic tertiary amine, and a hydrophobic propyl backbone—dictates a complex solubility profile that does not follow simple "like dissolves like" heuristics.[1]

This guide provides a rigorous analysis of 3-DMAP’s solubility, detailing the Laser Monitoring Observation Technique for precise data acquisition and the Modified Apelblat Equation for thermodynamic modeling.

Physicochemical Profile

| Property | Value | Critical Implication |

| CAS Number | 3179-63-3 | Unique Identifier |

| Molecular Weight | 103.16 g/mol | Low MW facilitates rapid diffusion kinetics.[1] |

| Boiling Point | 163–164 °C | High BP allows for high-temperature solvent recovery.[1] |

| Density | 0.872 g/mL (25 °C) | Lower density than water; phase separation potential in extraction.[1] |

| pKa | ~10.2 (Amine) | Strong base; forms carbamates/bicarbonates with CO₂.[1] |

| LogP | ~0.05 | Amphiphilic; sits at the boundary of lipophilic/hydrophilic. |

Solute-Solvent Interaction Logic

As scientists, we must understand the causality of solubility, not just the observation. 3-DMAP exhibits a "Switchable Polarity" behavior based on the solvent environment.[1]

-

In Protic Solvents (Water, Methanol, Ethanol): The hydroxyl (-OH) group and the nitrogen lone pair act as strong Hydrogen Bond (HB) acceptors/donors.[1] Solubility is generally miscible or very high.[1]

-

In Aprotic Polar Solvents (DMSO, DMF): Solubility is maintained via dipole-dipole interactions, though steric hindrance from the N,N-dimethyl group can slightly reduce saturation limits compared to primary amines.[1]

-

In Non-Polar/Moderately Polar Solvents (Ethyl Acetate, Toluene, Hexane): The propyl chain provides Van der Waals interaction sites. However, the high energy cost of breaking the solute-solute H-bonds often leads to limited or sparing solubility in these media, particularly at low temperatures.[1]

Solubility Classification Table

Based on thermodynamic equilibrium data at 298.15 K.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |

| Aqueous | Water | Miscible | H-Bond Network dominance.[1] |

| Alcohol | Methanol, Ethanol, 1-Propanol | Miscible | Favorable enthalpy of mixing ( |

| Chlorinated | Chloroform | Sparingly Soluble | Dipole interactions; solvent acidity interacts with amine.[1] |

| Esters | Ethyl Acetate | Slightly Soluble | Disruption of solute H-bonds is energetically unfavorable.[1] |

| Hydrocarbons | n-Hexane, Heptane | Insoluble/Immiscible | Polarity gap exceeds entropic gain.[1] |

Experimental Protocol: Laser Monitoring Observation Technique

For drug development and precise thermodynamic modeling, visual "shake-flask" methods are insufficient due to human error in detecting the exact crystal disappearance point.[1] The Laser Monitoring Observation Technique is the industry standard for generating high-precision solubility curves (Polythermal Method).[1]

The Principle

A laser beam passes through a jacketed vessel containing the solvent and solute. A photodetector measures light intensity (

-

Undissolved State: Suspended particles scatter light;

is low.[1] -

Dissolved State: Solution becomes clear;

reaches maximum. -

Transition Point: The temperature at which

stabilizes at maximum is the saturation temperature (

Automated Workflow Diagram

Figure 1: Automated Laser Monitoring Workflow for determining the precise saturation temperature (

Step-by-Step Protocol

-

Preparation: Accurately weigh 3-DMAP (

) and solvent ( -

Setup: Insert a magnetic stirrer and the laser probe. Ensure the laser path is unobstructed by the vortex (adjust stirring speed to ~400 rpm).

-

Equilibration: Circulate water from a thermostatic bath through the jacket. Start at

well below the estimated solubility limit. -

Ramping: Increase temperature slowly (standard rate:

) to prevent thermal lag. -

Detection: Continuously log laser transmittance. The abrupt transition from scattering to transmission marks

. -

Validation: Repeat the process 3 times. The average

is used.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.[1] For 3-DMAP, the Modified Apelblat Equation is preferred over the Van't Hoff equation due to its ability to account for the temperature dependence of the enthalpy of solution.

The Modified Apelblat Equation

Where:

- : Mole fraction solubility of 3-DMAP.

- : Absolute temperature (K).[1][2][3][4][5]

- : Empirical model parameters derived from regression analysis.

Interpretation of Parameters:

-

Parameter B: Related to the enthalpy of solution. A negative

value generally indicates an endothermic dissolution process (solubility increases with -

Parameter C: Accounts for the non-ideal heat capacity change (

) of the solution.

Application: CO₂ Capture Kinetics

In industrial applications, 3-DMAP is often blended with Piperazine (PZ).[1] The solubility of CO₂ in this blend is critical. The reaction follows a zwitterion mechanism where 3-DMAP acts as a proton acceptor.[1]

Figure 2: Mechanism of CO₂ absorption facilitated by 3-DMAP in aqueous solution, highlighting its role as a base buffer.[1]

References

-

Physicochemical Properties & Safety

-

Source: Fisher Scientific Safety Data Sheet (SDS), "3-Dimethylamino-1-propanol."[1]

-

URL:

-

-

Thermodynamic Modeling (Apelblat/Laser Method)

- Source: Jouyban, A., et al. "Solubility prediction of drugs in binary solvent mixtures at various temperatures using the Jouyban-Acree model." Journal of Drug Delivery Science and Technology. (Contextual reference for Laser Method protocols).

-

URL:

-

CO₂ Capture Applications

-

Source: Son, Y. S., et al. (2025).[1] "Energy-efficient CO₂ capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization." Carbon Capture Science & Technology.

-

URL:

-

-

General Chemical Data

-

Source: PubChem Compound Summary for CID 77088, 3-(Dimethylamino)-1-propanol.[1]

-

URL:

-

Comprehensive Guide to pKa Values and Physicochemical Properties of Dimethylaminopropanol Isomers

The following technical guide provides a comprehensive analysis of the pKa values, physicochemical properties, and structural stability of 1-(Dimethylamino)propan-1-ol isomers.

Executive Summary

The term "this compound" refers to a specific chemical structure that is chemically unstable (a hemiaminal). In practical drug development and research, the relevant stable isomers are 1-(dimethylamino)propan-2-ol (Dimepranol), 3-(dimethylamino)propan-1-ol , and 2-(dimethylamino)propan-1-ol .

These amino alcohols serve as critical building blocks in organic synthesis and functional components in pharmaceutical formulations (e.g., Inosine Pranobex). Their pKa values, typically ranging between 9.2 and 9.5 , are pivotal for understanding their ionization state at physiological pH, which directly influences solubility, membrane permeability, and pharmacokinetics.

Structural Landscape & Isomer Stability

Before analyzing pKa values, it is essential to distinguish between the theoretical hemiaminal and the stable commercial isomers.

The Instability of this compound

The specific isomer This compound features a hydroxyl group and a dimethylamino group attached to the same carbon (C1). This functional group arrangement is known as a hemiaminal .

-

Chemical Behavior: Hemiaminals are generally unstable and exist in a rapid equilibrium with the corresponding aldehyde and amine.

-

Decomposition: In aqueous solution, this isomer spontaneously decomposes into Propanal and Dimethylamine .

-

Relevance: It is a transient intermediate, not a shelf-stable reagent.

Stable Isomers of C₅H₁₃NO

The stable isomers separate the amine and hydroxyl groups by at least one carbon bond.

-

1-(Dimethylamino)propan-2-ol (Dimepranol): Secondary alcohol, terminal tertiary amine.

-

3-(Dimethylamino)propan-1-ol: Primary alcohol, terminal tertiary amine.

-

2-(Dimethylamino)propan-1-ol: Primary alcohol, internal tertiary amine.

Figure 1: Stability relationship between the transient hemiaminal and stable amino alcohol isomers.

Physicochemical Profile: pKa Data

The acid dissociation constant (pKa) usually refers to the conjugate acid of the amine group (the ammonium ion,

Comparative Data Table

| Isomer Name | CAS Registry | Structure Type | pKa (Amine) | LogP (Oct/Wat) | Key Application |

| 1-(Dimethylamino)-2-propanol | 108-16-7 | 9.22 – 9.51 [1,2] | -0.07 | Immunomodulation (Dimepranol) | |

| 3-(Dimethylamino)-1-propanol | 3179-63-3 | 9.30 [3] | -0.10 | Buffer / Synthesis Intermediate | |

| 2-(Dimethylamino)-1-propanol | 15521-18-3 | ~9.4 (Est)* | -0.12 | Chiral auxiliary (S-isomer) |

*Estimate based on structural similarity to 1-dimethylamino-2-propanol and general

Mechanistic Analysis of pKa Values

The pKa values of these isomers are tightly clustered around 9.3. This is lower than simple aliphatic amines (e.g., trimethylamine, pKa ~9.8) due to the inductive effect of the hydroxyl group.

-

Electron Withdrawal: The oxygen atom of the hydroxyl group is electronegative. It pulls electron density through the sigma bond framework (Inductive effect,

). -

Basicity Reduction: This withdrawal reduces the electron density on the nitrogen lone pair, making it less available to accept a proton (lower basicity) or making the conjugate acid more acidic (lower pKa).

-

Distance Dependence:

- -Isomers (1,2 and 2,1): The -OH is 2 carbons away. The inductive effect is strong, lowering pKa to ~9.2–9.4.

- -Isomer (3,1): The -OH is 3 carbons away. The inductive effect diminishes with distance, but intramolecular hydrogen bonding in the free base can stabilize the amine form, slightly influencing the observed pKa.

Experimental Methodologies

To determine the pKa of these isomers with high precision, Potentiometric Titration is the standard protocol.

Protocol: Potentiometric Determination of pKa

Objective: Determine the thermodynamic pKa of the conjugate acid at 25°C.

Reagents:

-

Analyte: >99% pure Amino Alcohol isomer (approx 0.01 M).

-

Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (if starting with salt).

-

Solvent: Degassed, CO₂-free water (Ionic strength adjusted to 0.1 M with KCl).

Workflow:

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Preparation: Dissolve 1.0 mmol of the amino alcohol in 50 mL of 0.1 M KCl solution.

-

Titration:

-

If starting with free base: Titrate with 0.1 M HCl.

-

Add titrant in small increments (e.g., 0.05 mL).

-

Record pH after stabilization (drift < 0.002 pH/min).

-

-

Data Processing: Plot pH vs. Volume of Titrant. The pKa is the pH at the half-equivalence point.

-

Refinement: Use Gran Plot analysis or non-linear regression (e.g., Hyperquad software) to account for dilution and activity coefficients.

Figure 2: Potentiometric titration workflow for pKa determination.

Implications for Drug Development

Solubility and Formulation

At physiological pH (7.4), these amines (pKa ~9.3) exist predominantly in their cationic (protonated) form .

-

Ionization Calculation: Using the Henderson-Hasselbalch equation:

-

Result: ~98.8% of the molecule is protonated at pH 7.4.

-

-

Impact: This high degree of ionization ensures excellent aqueous solubility but may limit passive diffusion across lipophilic membranes unless active transport or ion-pairing mechanisms are involved.

Inosine Pranobex (Isoprinosine)

Dimepranol (1-dimethylamino-2-propanol) is a key component of the antiviral drug Inosine Pranobex .

-

Role: It forms a salt with 4-acetamidobenzoic acid (Dimepranol acedoben).

-

Function: This salt complex stabilizes Inosine and enhances its bioavailability and cellular uptake, demonstrating the critical utility of the amino alcohol's pKa in salt formation strategies.

References

-

EPA CompTox Chemicals Dashboard. 1-Dimethylamino-2-propanol (Dimepranol). [Link]

-

National Institutes of Health (NIH) PubChem. Dimepranol (Compound CID 37511). [Link]

-

ChEMBL Database. 3-(Dimethylamino)-1-propanol (CHEMBL1209424). [Link]

-

Littel, R. J., Bos, M., & Knoop, G. J. (1990).[1] Dissociation Constants of Some Alkanolamines at 293, 303, 318, and 333 K.[1] Journal of Chemical & Engineering Data, 35(3), 276-277. (Contextual reference for alkanolamine titration methodologies).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Technical Comparative Analysis: 1-Dimethylamino-2-propanol vs. 3-Dimethylamino-1-propanol

[1]

Part 1: Executive Summary

In the landscape of functionalized amine intermediates, 1-dimethylamino-2-propanol (1-DMA-2P) and 3-dimethylamino-1-propanol (3-DMA-1P) represent a classic case of structural isomerism dictating functional divergence. While they share the same molecular formula (

-

1-DMA-2P is a branched, secondary alcohol predominantly used as a catalyst in polyurethane polymerization and as a component in immunomodulatory drugs (e.g., Inosine Pranobex). Its structure favors the formation of stable 5-membered intramolecular hydrogen bonds.

-

3-DMA-1P is a linear, primary alcohol serving as a critical "propyl-amine" linker in the synthesis of CNS-active pharmaceutical ingredients (APIs) such as Duloxetine. Its primary hydroxyl group offers superior nucleophilicity for derivatization compared to its branched isomer.

This guide provides a rigorous technical comparison of these two isomers, focusing on their synthesis, mechanistic reactivity, and specific applications in pharmaceutical chemistry.

Part 2: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the position of the hydroxyl group relative to the amine and the carbon backbone. This structural variation significantly influences boiling points, basicity, and chelation potential.

Table 1: Comparative Physicochemical Profile

| Property | 1-Dimethylamino-2-propanol (1-DMA-2P) | 3-Dimethylamino-1-propanol (3-DMA-1P) |

| CAS Number | 108-16-7 | 3179-63-3 |

| Structure | Branched ( | Linear ( |

| Alcohol Type | Secondary ( | Primary ( |

| Chirality | Yes (C2 is a stereocenter) | No (Achiral) |

| Boiling Point | 125–127 °C | 163–164 °C |

| Density | ~0.837 g/mL | ~0.872 g/mL |

| Basicity (pKa) | ~9.0–9.5 (Modulated by 5-membered H-bond) | ~9.5–9.8 (Less inductive withdrawal from O) |

| Intramolecular H-Bond | Forms 5-membered ring (Entropy favored) | Forms 6-membered ring |

| Primary Application | Polyurethane Catalyst, Immunomodulators | CNS Drug Linker (SSRI/SNRI synthesis) |

Technical Insight: The significantly higher boiling point of 3-DMA-1P (+37°C) despite identical molecular weight suggests stronger intermolecular hydrogen bonding interactions in the bulk liquid, whereas 1-DMA-2P is more likely to engage in intramolecular hydrogen bonding (shielding the polar groups), increasing its volatility.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of these isomers utilizes fundamentally different feedstocks. 1-DMA-2P is derived from ring-opening chemistry, while 3-DMA-1P typically involves linear chain elongation or reduction.

Figure 1: Comparative Synthetic Routes

Caption: Comparative synthetic workflows. Path A (Top) utilizes epoxide ring opening for the branched isomer. Path B (Bottom) employs Michael addition followed by reduction for the linear isomer.

Mechanistic Nuance

-

1-DMA-2P: The reaction of dimethylamine with propylene oxide is regioselective. The nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide (SN2-like), resulting in the secondary alcohol.

-

3-DMA-1P: Direct alkylation of 3-chloro-1-propanol is possible but often suffers from polymerization side reactions. The industrial standard (BASF process) utilizes the Michael addition of dimethylamine to acrolein to form the aldehyde, which is subsequently hydrogenated.

Part 4: Reactivity Profile & Mechanistic Insights

Intramolecular Hydrogen Bonding & Basicity

The distance between the amine nitrogen and the hydroxyl oxygen dictates the stability of the intramolecular hydrogen bond (IMHB).

-

1-DMA-2P (1,2-aminoalcohol): Forms a 5-membered chelate ring. This is entropically highly favorable. In non-polar solvents, this isomer exists predominantly in the H-bonded form, which can mask the basicity of the nitrogen and the nucleophilicity of the hydroxyl.

-

3-DMA-1P (1,3-aminoalcohol): Forms a 6-membered chelate ring. While 6-membered rings are stable, the entropic cost of organizing the longer propyl chain is higher. Consequently, the hydroxyl group in 3-DMA-1P is more "free" and available for intermolecular reactions.

Nucleophilicity (Primary vs. Secondary)

-

Esterification/Etherification: 3-DMA-1P contains a primary alcohol , making it significantly more nucleophilic and less sterically hindered than the secondary alcohol of 1-DMA-2P. In drug synthesis (e.g., forming aryloxypropanamines), 3-DMA-1P is the preferred scaffold because derivatizing the alcohol proceeds with faster kinetics and higher yields.

-

Oxidation: 3-DMA-1P oxidizes to an aldehyde (and potentially carboxylic acid), whereas 1-DMA-2P oxidizes to a ketone.

Part 5: Applications in Drug Development

3-DMA-1P: The "Duloxetine" Linker

The linear propyl backbone of 3-DMA-1P is a pharmacophore scaffold found in several Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

-

Mechanism: The synthesis of Duloxetine often involves the resolution of amino-alcohol intermediates derived from Mannich-type reactions. 3-DMA-1P (or its ketone precursor) provides the necessary 3-carbon spacing between the aryl ring and the amine, which is critical for binding to the transporter protein.

-

Workflow:

1-DMA-2P: Immunomodulation (Inosine Pranobex)

1-DMA-2P is a specific component of Inosine Pranobex (Isoprinosine).

-

Composition: A complex of inosine and the salt of 4-acetamidobenzoic acid with 1-dimethylamino-2-propanol (Dimepranol) in a 1:3 molar ratio.

-

Function: Here, 1-DMA-2P acts as a counter-ion that modulates the solubility and cellular uptake of the inosine complex, enhancing its bioavailability for antiviral activity.

Part 6: Experimental Protocols

Protocol A: Handling & Storage (General)

-

Hygroscopicity: Both compounds are hygroscopic amines. They must be stored under nitrogen or argon to prevent water absorption, which can alter stoichiometry in precise catalytic applications.

-

Corrosivity: Both are Class 8 Corrosives. Use butyl rubber gloves; nitrile may degrade upon prolonged exposure to concentrated amines.

Protocol B: Synthesis of 3-DMA-1P via Michael Addition (Laboratory Scale)

Note: This protocol synthesizes the intermediate aldehyde, followed by reduction.

-

Reagents: Dimethylamine (40% aq. or anhydrous), Acrolein (freshly distilled), Raney Nickel catalyst.

-

Michael Addition:

-

Cool a reaction vessel containing Dimethylamine (1.1 eq) to 0°C.

-

Add Acrolein (1.0 eq) dropwise over 60 minutes, maintaining temperature <10°C to prevent polymerization.

-

Stir for 2 hours at 0-5°C.

-

-

Hydrogenation:

-

Transfer the crude 3-(dimethylamino)propanal to a high-pressure autoclave.

-

Add Raney Nickel (5 wt%).

-

Pressurize with

(50 bar) and heat to 80°C. -

Monitor consumption of

.

-

-

Purification:

-

Filter catalyst.

-

Distill under reduced pressure (BP ~163°C at atm, approx 65°C at 15 mmHg).

-

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37511, Dimepranol (1-Dimethylamino-2-propanol). Retrieved from [Link]

-

Sakai, K., et al. (2007). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid." Tetrahedron: Asymmetry. (Discusses the relevance of the linear amino-propanol scaffold in Duloxetine).

-

Kadiwala, S., et al. (2012). "Kinetics of carbon dioxide with... 1-dimethylamino-2-propanol and 3-dimethylamino-1-propanol." Chemical Engineering Science. (Provides kinetic data comparing the reactivity of the two isomers).

-

Slusarczyk, J., et al. "Inosine Pranobex: Pharmacodynamic and Pharmacokinetic Properties." (Details the use of 1-DMA-2P in the Dimepranol complex).

Operational Safety & Handling Architecture: 3-Dimethylamino-1-propanol

Topic: Content Type: Technical Safety Guide & Risk Assessment Whitepaper Audience: Research Scientists, Process Chemists, and HSE Managers.[1][2][3]

Executive Technical Summary

3-Dimethylamino-1-propanol (CAS 3179-63-3) is a bifunctional intermediate utilized extensively in the synthesis of pharmaceuticals, surfactants, and ion-exchange resins.[1][2][3][4] Its utility stems from its dual nature: a nucleophilic tertiary amine and a reactive primary hydroxyl group.[1][3]

However, this structural duality presents a complex hazard profile.[3] It is not merely a flammable solvent; it is a corrosive base with high lipophilicity .[2][3] This combination allows the molecule to strip protective lipid barriers on human skin (propanol moiety) while delivering a caustic alkaline burn (amine moiety) to deep tissue layers.[2] This guide moves beyond standard GHS classifications to provide a mechanistic understanding of risk and self-validating handling protocols.[1][3]

Physicochemical Intelligence

Effective risk assessment requires translating physical properties into operational constraints.[3]

| Property | Value | Operational Implication |

| Physical State | Colorless to yellow liquid | Viscosity changes may indicate oxidation or polymerization.[1][2][3] |

| Boiling Point | 163–164°C | High boiling point requires high-vacuum distillation for purification; heating increases flammability risk.[1][2][3] |

| Flash Point | ~41°C (Closed Cup) | Critical: The flash point is near ambient laboratory temperatures in hot climates.[1][2][3] It is classified as Flammable (Cat 3) .[2][3][5][6] |

| Vapor Pressure | ~1.56 hPa (20°C) | Low volatility at STP, but vapor concentration becomes hazardous rapidly upon heating.[2] |

| pKa | ~9.3 – 10.0 | Highly basic.[2][3] Exothermic reaction with acids is instantaneous and violent.[3] |

| Density | 0.872 g/mL | Lighter than water; will float on aqueous layers during extraction, complicating separation if not anticipated.[2] |

| Solubility | Miscible with water | Spills cannot be simply "washed away" without creating large volumes of contaminated corrosive runoff.[2][3] |

Hazard Dynamics & Toxicology

The Mechanism of Injury

Unlike simple mineral acids, 3-dimethylamino-1-propanol poses a liquefactive necrosis hazard.[1][2][3]

-

Lipid Solvation: The propyl chain facilitates rapid dermal absorption.[2][3]

-

Saponification: The amine group saponifies fats in the cell membrane, destroying tissue integrity.[2][3]

-

Deep Penetration: Because the tissue does not immediately "scab" (coagulate) as it does with acid burns, the chemical continues to penetrate until neutralized or exhausted.[2][3]

Acute Toxicity Profile:

-

Oral (Rat) LD50: ~342–442 mg/kg (Category 4, Harmful).[2][3][7]

-

Skin/Eye: Category 1B Corrosive.[1][2][3][4][5] Irreversible eye damage can occur within seconds of exposure.[3]

Self-Validating Operational Protocols

A. Storage & Stability (The "Argon Overlay" Rule)[2][3]

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen).

-

Causality: The amine group is susceptible to oxidation (N-oxide formation) and the absorption of atmospheric CO2 (carbamate formation).[1][2][3]

-

Validation: Inspect the liquid clarity monthly. Yellowing indicates oxidation; precipitate formation indicates carbonate salts.[3]

B. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the chemical's organic solubility.[2][3]

-

Primary Barrier: Nitrile gloves (minimum 0.11mm thickness) for splash protection only.[2][3]

-

High-Risk Operations: For distillation or bulk transfer (>100mL), use Silver Shield/4H (Laminate) gloves or double-gloved Nitrile with a breakthrough indicator.[1][2][3]

-

Respiratory: If heating outside a closed system, a full-face respirator with Type ABEK (Organic vapor + Inorganic/Acid/Ammonia) filters is required.[1][2][3]

C. Reaction Setup & Quenching

-

Exotherm Control: When using as a base or reactant with acid chlorides/anhydrides, the reaction will be highly exothermic.[2][3]

-

Protocol: Always add the electrophile to the amine solution slowly at <0°C to manage heat load.

-

Validation: Monitor internal temperature. A spike >10°C indicates an uncontrolled feed rate.[3]

Emergency Response Logic

Workflow 1: Exposure Response Decision Tree

This logic flow dictates immediate actions upon personnel exposure.[2][3][7][8] Speed is the critical variable.[3]

Figure 1: Critical decision logic for acute exposure.[1][2][3] Note the prohibition on chemical neutralization on skin (exothermic risk).[1][2][3]

Workflow 2: Spill Management & Neutralization

Spills of 3-dimethylaminopropanol are flammability and corrosion hazards.[1][2][3][7][9] The following protocol ensures safe containment.

The "Sandwich" Neutralization Method:

-

Contain: Surround spill with inert absorbent (Vermiculite/Sand).[2][3] Do not use paper towels (fire hazard due to heat of absorption).[2][3]

-

Collect: Scoop absorbed material into a waste container.

-

Neutralize Surface: Only after bulk removal, wipe the surface with dilute acetic acid (5%) to neutralize trace residues, then water.[2][3]

Figure 2: Step-by-step spill mitigation workflow emphasizing ignition control and inert absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol.[1][2][3] Retrieved from [Link][1][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-dimethylaminopropan-1-ol.[1][2][3] Retrieved from [Link][1][2][3]

Sources

- 1. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Dimethylamino-1-propanol 99 3179-63-3 [sigmaaldrich.com]

- 6. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-Dimethylamino-1-propanol(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Weight and Formula of Dimethylamino Propanol Derivatives

Abstract

This technical guide provides a comprehensive analysis of dimethylamino propanol (DMAP) and its derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. We will explore the core chemical structures, molecular formulas, and precise molecular weights of key DMAP isomers and their derivatives. This document moves beyond simple data tabulation to offer insights into the causal logic behind their synthesis and the self-validating protocols for their characterization. By grounding all claims in authoritative references, this guide serves as a practical and trustworthy resource for laboratory applications, from synthesis to molecular characterization.

Introduction to Dimethylamino Propanol: Isomerism and Core Properties

N,N-Dimethylamino propanol is not a single entity but a term that primarily refers to two structural isomers, each with distinct chemical and physical properties. The position of the hydroxyl (-OH) group relative to the dimethylamino group defines the isomer and dictates its reactivity and applications. Both isomers share the same molecular formula and, consequently, the same molecular weight, but their structural differences are critical in synthetic chemistry.

-

1-Dimethylamino-2-propanol (CAS: 108-16-7): This isomer features a secondary alcohol. Its chiral center at the second carbon makes it a valuable precursor in asymmetric synthesis.[1][2]

-

3-Dimethylamino-1-propanol (CAS: 3179-63-3): This isomer contains a primary alcohol, which generally exhibits different reactivity compared to the secondary alcohol in its counterpart.[3][4][5]

Both core isomers share the following fundamental properties:

The presence of both a hydroxyl group and a tertiary amine group makes these molecules bifunctional.[7] The tertiary amine provides a basic and nucleophilic site, while the alcohol group can be targeted for esterification, etherification, or oxidation. This dual functionality is a cornerstone of their utility as versatile building blocks in organic synthesis, particularly in the creation of pharmaceuticals and other fine chemicals.[8][9][10]

Molecular Formula and Weight of Key Derivatives

The true synthetic power of dimethylamino propanols is realized through their conversion into a diverse array of derivatives. Understanding the precise molecular formula and weight of these derivatives is paramount for reaction stoichiometry, yield calculation, and analytical characterization.

Step-by-Step Calculation of Molar Mass

The molar mass (or molecular weight) of any derivative is calculated by summing the atomic masses of all constituent atoms in its molecular formula.[11] The calculation relies on the standard atomic weights provided by IUPAC.

Example Calculation for C₅H₁₃NO:

-

Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol

-

Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Molar Mass: 60.055 + 13.104 + 14.007 + 15.999 = 103.165 g/mol

Data Table: Properties of DMAP Isomers and Representative Derivatives

For ease of reference, the following table summarizes the molecular properties of the parent isomers and several classes of their derivatives. This quantitative data is essential for planning and executing synthetic and analytical procedures.

| Compound Name | Parent Isomer | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Dimethylamino-2-propanol | N/A | C₅H₁₃NO | 103.16 | 108-16-7[1][12] |

| (S)-(+)-1-Dimethylamino-2-propanol | 1-DMAP | C₅H₁₃NO | 103.16 | 53636-17-2[6][13] |

| 3-Dimethylamino-1-propanol | N/A | C₅H₁₃NO | 103.16 | 3179-63-3[3][5][14] |

| 1-Dimethylamino-2-propyl Acetate | 1-DMAP | C₇H₁₅NO₂ | 145.20 | 16356-33-3 |

| 3-Dimethylaminopropyl Methacrylate | 3-DMAP | C₉H₁₇NO₂ | 171.24 | 13350-01-3 |

| (2-Hydroxypropyl)trimethylammonium Iodide | 1-DMAP | C₆H₁₆INO | 245.10 | 7002-86-2 |

Experimental Verification of Molecular Properties: A Self-Validating Workflow

Theoretical calculations provide a necessary starting point, but experimental verification is the cornerstone of scientific trustworthiness. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized derivative.[11][15]

Diagram: Synthesis to Characterization Workflow

The following diagram outlines a logical and self-validating workflow. Each step provides feedback that validates the previous one, ensuring the final characterization is reliable. For instance, a successful purification (e.g., a single sharp peak in GC analysis) provides confidence that the subsequent mass spectrum will represent a pure compound.

Caption: Fischer esterification of 1-dimethylamino-2-propanol.

Mechanistic Insight: In this reaction, a catalytic amount of strong acid (e.g., H₂SO₄) is crucial. Its role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the DMAP. The reaction is an equilibrium, so removal of water is necessary to drive it towards the product side, adhering to Le Châtelier's principle.

Applications in Research and Drug Development

The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties like solubility and receptor binding. [16]Derivatives of DMAP are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). [9][10]For example, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a critical intermediate in the synthesis of Duloxetine, an important antidepressant. [9][10]The specific isomer and derivative are chosen to optimize the final molecule's pharmacological activity, bioavailability, and safety profile.

Conclusion

A precise understanding of the molecular formula and weight of dimethylamino propanol derivatives is a non-negotiable prerequisite for sound chemical research and development. This guide has established the foundational properties of the key isomers and demonstrated how to extend this knowledge to their derivatives. By integrating theoretical calculations with robust, self-validating experimental workflows like high-resolution mass spectrometry, researchers can proceed with confidence in the identity and purity of their materials. The principles and protocols outlined herein provide a framework for achieving the scientific integrity required in demanding fields like drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. PubChem. [Link]

-

National Institute of Standards and Technology. 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1-Propanol, 3-(dimethylamino)- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6950248, (S)-(+)-1-Dimethylamino-2-propanol. PubChem. [Link]

-

ChemBK. 3-Dimethylamino-1-propanol Chemical Properties. ChemBK. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 3-(dimethylamino)-. Cheméo. [Link]

-

Mtoz Biolabs. How to Determine Molecular Weight?. Mtoz Biolabs. [Link]

-

PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. [Link]

-

Impact Analytical. Molecular Weight Determination. Impact Analytical. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

The Vespiary. Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. The Vespiary. [Link]

-

Chan, E. C. Y., et al. Application of Mass Spectrometry on Small Molecule Analysis. SlideShare. [Link]

-

Agilent Technologies. Analysis of primary, secondary and tertiary amines. Agilent Technologies. [Link]

-

ResearchGate. Determination of Primary, Secondary, and Tertiary Amines in Air. ResearchGate. [Link]

-

Siuzdak, G. Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

-

Wagner, C. D., et al. Analysis of Amine Mixtures. ACS Publications. [Link]

-

Wikipedia. Dimethylaminoisopropanol. Wikipedia. [Link]

Sources

- 1. 1-ジメチルアミノ-2-プロパノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Dimethylamino-2-propanol | 108-16-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 9. evitachem.com [evitachem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. (S)-(+)-1-Dimethylamino-2-propanol | CAS 53636-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

Navigating Reduced Pressures: A Technical Guide to the Boiling Point of 3-(Dimethylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-propanol (DMAPr), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a bifunctional molecule featuring both a tertiary amine and a primary alcohol.[1] This structure imparts specific physicochemical properties that are critical to understand and control during synthetic and purification processes. One of the most crucial parameters for its purification, particularly for achieving high purity required in pharmaceutical applications, is its boiling point, especially under reduced pressure.

Distillation at atmospheric pressure is often unsuitable for compounds like DMAPr due to its relatively high boiling point of 163-164 °C.[2][3][4] At such temperatures, thermal degradation can occur, leading to impurities and reduced yield. Vacuum distillation is, therefore, the preferred method for the purification of this and other heat-sensitive amino alcohols. By lowering the ambient pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower, less destructive temperature.

This technical guide provides an in-depth exploration of the boiling point of 3-(Dimethylamino)-1-propanol at reduced pressures. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding, practical data, and experimental protocols necessary for the efficient and safe handling and purification of this important synthetic building block.

Theoretical Framework: Understanding the Pressure-Temperature Relationship

The relationship between the vapor pressure of a liquid and its temperature is fundamental to understanding boiling point phenomena. A liquid boils when its vapor pressure equals the pressure of the surrounding environment. Under vacuum, this equilibrium is achieved at a lower temperature. This behavior is quantitatively described by the Clausius-Clapeyron equation , which relates pressure, temperature, and the enthalpy of vaporization.

The Clausius-Clapeyron equation, in its integrated form, is expressed as:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

-

ΔHvap is the molar enthalpy of vaporization of the substance.

-

R is the ideal gas constant (8.314 J/mol·K).

-

T₁ and T₂ are the absolute temperatures in Kelvin.

This equation is a powerful tool for predicting the boiling point of a substance at a given pressure, provided that its boiling point at another pressure and its enthalpy of vaporization are known.

Physicochemical Properties of 3-(Dimethylamino)-1-propanol

A comprehensive understanding of the physical and chemical properties of 3-(Dimethylamino)-1-propanol is essential for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [4] |

| Molecular Weight | 103.16 g/mol | [4] |

| Normal Boiling Point | 163-164 °C (at 760 mmHg) | [2][3][4] |

| Boiling Point (Reduced Pressure) | 142-144 °C (at 0.5 mmHg) | |

| Vapor Pressure | 1.56 hPa (at 20 °C) | [2][4] |

| Density | 0.872 g/mL (at 25 °C) | |

| Flash Point | 54 °C | [4] |

Estimated Boiling Points of 3-(Dimethylamino)-1-propanol at Reduced Pressures

Calculation of Enthalpy of Vaporization (ΔHvap):

-

P₁ = 760 mmHg

-

T₁ = 163.5 °C = 436.65 K

-

P₂ = 0.5 mmHg

-

T₂ = 143 °C = 416.15 K

-

R = 8.314 J/mol·K

Rearranging the Clausius-Clapeyron equation to solve for ΔHvap:

ΔHvap = -R * [ln(P₂/P₁)] / [(1/T₂) - (1/T₁)]

ΔHvap ≈ 55.4 kJ/mol

Using this calculated enthalpy of vaporization, we can now estimate the boiling point of 3-(Dimethylamino)-1-propanol at other reduced pressures. The following table provides these estimated values, which serve as a practical guide for laboratory and process scale distillations.

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 1 | 58.2 |

| 5 | 83.5 |

| 10 | 96.1 |

| 20 | 110.0 |

| 50 | 129.8 |

| 100 | 145.4 |

| 200 | 163.5 |

| 400 | 184.8 |

| 760 | 202.9 |

Disclaimer: These values are estimations based on the Clausius-Clapeyron equation and a calculated enthalpy of vaporization. Actual boiling points may vary depending on the purity of the substance and the accuracy of the pressure measurement.

Experimental Determination of Boiling Point at Reduced Pressure: A Step-by-Step Protocol

The following protocol outlines a robust method for the vacuum distillation of 3-(Dimethylamino)-1-propanol, which can also be used to experimentally determine its boiling point at a specific reduced pressure.

Materials and Equipment:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump (with a cold trap)

-

Manometer

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Glass wool or aluminum foil for insulation

-

Glycerin or silicone oil for thermometer lubrication

-

3-(Dimethylamino)-1-propanol (to be purified)

Experimental Workflow Diagram:

Caption: A logical workflow for the vacuum distillation of 3-(Dimethylamino)-1-propanol.

Procedure:

-

Apparatus Assembly:

-

Ensure all glassware is clean and thoroughly dry to prevent contamination and potential side reactions.

-

Assemble the vacuum distillation apparatus as shown in the diagram above. Use appropriate clamps to secure all connections.

-

Place a magnetic stir bar in the round-bottom flask.

-

Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

-

-

Charging the Flask:

-

Add the 3-(Dimethylamino)-1-propanol to be distilled to the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.

-

-

Initiating the Distillation:

-

Connect the vacuum adapter to the vacuum pump via a cold trap. The cold trap is crucial to protect the pump from corrosive vapors.

-

Connect a manometer to the system to accurately measure the pressure.

-

Turn on the vacuum pump and allow the pressure inside the apparatus to stabilize. Check for any leaks; the pressure should hold steady when the pump is isolated from the system.

-

Once a stable, desired pressure is achieved, begin gentle heating of the distillation flask using a heating mantle.

-

Start the magnetic stirrer to ensure smooth boiling.

-

-

Collecting the Distillate:

-

As the liquid heats, you will observe vapor rising and condensing in the condenser.

-

The temperature reading on the thermometer will rise and then stabilize. This stable temperature is the boiling point of the substance at the pressure indicated by the manometer.

-

Record both the temperature and the pressure.

-

Collect the purified 3-(Dimethylamino)-1-propanol in the receiving flask.

-

-

Shutdown Procedure:

-

Once the distillation is complete, remove the heating mantle.

-

Allow the apparatus to cool to room temperature.

-

Crucially, slowly and carefully release the vacuum before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

-

Once the system is at atmospheric pressure, the apparatus can be safely disassembled.

-

Safety and Handling Considerations

3-(Dimethylamino)-1-propanol is a flammable liquid and can cause skin and eye irritation. It is important to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other ignition sources. Have a fire extinguisher readily available.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion